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Introduction
Brecanavir (also known as GW640385) is a potent, second-generation non-peptidic protease

inhibitor (PI) of the human immunodeficiency virus type 1 (HIV-1). Developed by

GlaxoSmithKline, it demonstrated sub-nanomolar inhibitory activity against both wild-type and

multi-drug resistant strains of HIV-1 in preclinical studies.[1] As a tyrosyl-based

arylsulfonamide, its design was aimed at establishing robust interactions with the HIV-1

protease active site, particularly with the backbone of the enzyme, to overcome common

resistance mutations.[2] Despite its promising antiviral profile, the clinical development of

Brecanavir was discontinued due to formulation challenges.[3]

These application notes provide a summary of the available data on Brecanavir's interaction

with HIV-1 protease, offering valuable insights for the structural analysis of potent inhibitor

binding and the design of next-generation antiretrovirals. Detailed protocols for the structural

investigation of similar inhibitor-protease complexes are also presented.

Data Presentation
In Vitro Antiviral Activity of Brecanavir
The following tables summarize the in vitro efficacy of Brecanavir against wild-type and

protease inhibitor-resistant HIV-1 isolates.
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Parameter Cell Line/Virus Strain Value Reference

EC50 MT-4 cells (HIV-1IIIB) 0.44 nM [4]

MT-4 cells (HIV-

1HXB2)
0.53 nM [4]

Human PBMCs (HIV-

1IIIB)
0.2 nM [4]

Human PBMCs (HIV-

1Ba-L)
0.42 nM [4]

IC50 Wild-type HIV-1 0.1 - 0.2 nM [1]

Selectivity Index MT-4 cells >55,000 [4]

Table 1: In vitro activity of Brecanavir against wild-type HIV-1.

PI-Resistant Isolates
Brecanavir EC50 Fold-

Change
Reference

80% of patient isolates < 5-fold [2][4]

Table 2: Activity of Brecanavir against clinical PI-resistant HIV-1 isolates.

Brecanavir demonstrated significantly greater in vitro potency compared to other protease

inhibitors, including those from earlier generations and the more contemporary darunavir.[1]

Experimental Protocols
While a specific crystal structure of a Brecanavir-HIV-1 protease complex is not publicly

available in the Protein Data Bank (PDB), the following protocols outline the general

methodologies for expressing, purifying, and co-crystallizing HIV-1 protease with inhibitors of a

similar class.

Expression and Purification of HIV-1 Protease
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This protocol is adapted from established methods for obtaining high-purity HIV-1 protease for

structural studies.

a. Gene Expression:

The gene for HIV-1 protease (e.g., from the HXB2 strain) is typically cloned into an E. coli

expression vector, such as pET-11a. To minimize autoproteolysis and improve stability, the

protease gene may be mutated (e.g., Q7K, L33I, L63I). To prevent oxidation-mediated

aggregation, cysteine residues can be replaced (e.g., C67A, C95A).

The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

Cells are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to an OD600 of 0.6-0.8.

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final

concentration of 0.5-1.0 mM, followed by incubation for 3-4 hours.

b. Purification from Inclusion Bodies:

Harvest the cells by centrifugation.

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM

EDTA, 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.

Centrifuge the lysate to pellet the inclusion bodies.

Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g.,

Triton X-100) to remove cellular debris.

Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine

hydrochloride or 8 M urea).

Refold the denatured protease by rapid dilution into a refolding buffer (e.g., 50 mM sodium

acetate pH 5.5, 5% glycerol, 1 mM EDTA, 1 mM DTT) at 4°C with gentle stirring.

Concentrate the refolded protease and further purify it using size-exclusion chromatography.

Co-crystallization of HIV-1 Protease with an Inhibitor
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This protocol describes the hanging-drop vapor diffusion method, a common technique for

obtaining high-quality protein crystals.

a. Complex Formation:

Incubate the purified and refolded HIV-1 protease with a 5- to 10-fold molar excess of the

inhibitor (e.g., Brecanavir) dissolved in a suitable solvent like DMSO. The incubation should

be carried out for at least one hour on ice to ensure complex formation.

b. Crystallization:

Set up hanging drops by mixing 1-2 µL of the protease-inhibitor complex with an equal

volume of a reservoir solution.

A typical reservoir solution for HIV-1 protease crystallization contains a precipitant and a

buffer. For example: 0.1 M sodium acetate pH 5.0-5.5, with 5-15% (w/v) polyethylene glycol

(PEG) 8000 and 0.1-0.2 M NaCl.

Seal the drops over the reservoir in a crystallization plate and incubate at a constant

temperature (e.g., 4°C or 20°C).

Monitor the drops for crystal growth over several days to weeks.

X-ray Diffraction Data Collection and Structure
Determination
a. Crystal Handling and Data Collection:

Once suitable crystals are obtained, they are cryo-protected by briefly soaking them in a

solution containing the reservoir components and a cryoprotectant (e.g., 20-25% glycerol or

ethylene glycol).

The crystals are then flash-cooled in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron source.

b. Structure Solution and Refinement:
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The diffraction data are processed and scaled.

The structure is typically solved by molecular replacement using a previously determined

structure of HIV-1 protease as a search model (e.g., PDB ID: 2BPW).[5]

The inhibitor is then manually built into the electron density map in the active site.

The model is refined using crystallographic refinement software, and the final structure is

validated.

Visualizations
Experimental Workflow for Structural Analysis
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Workflow for the structural analysis of HIV-1 protease in complex with an inhibitor.
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Brecanavir's Mechanism of Action

HIV Lifecycle
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Brecanavir inhibits HIV-1 protease, preventing the maturation of viral particles.

Conclusion
Brecanavir stands as a testament to the potential of structure-based drug design in developing

highly potent HIV-1 protease inhibitors. Although its clinical journey was halted, the available

data on its exceptional in vitro activity against a broad range of viral strains, including those

resistant to other PIs, provides a valuable case study. The methodologies outlined here for the

structural characterization of HIV-1 protease in complex with inhibitors are fundamental to the

ongoing efforts to design novel therapeutics that can effectively combat the challenge of drug

resistance in HIV treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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